molecular formula C10H13NO3 B15238134 (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Cat. No.: B15238134
M. Wt: 195.21 g/mol
InChI Key: ABIMHPOXNOAVDA-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the reduction of a suitable precursor, such as a keto acid, using a chiral reducing agent can yield the target compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .

Scientific Research Applications

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of stereospecific drugs and catalysts .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

ABIMHPOXNOAVDA-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)O)N

Origin of Product

United States

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